molecular formula C11H10O3S B8210097 Msr-blue

Msr-blue

Cat. No.: B8210097
M. Wt: 222.26 g/mol
InChI Key: IFTHUDRVKVIXDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Msr-blue is a useful research compound. Its molecular formula is C11H10O3S and its molecular weight is 222.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Molecular Diagnostics of Infections : Mass spectrometry (MS), a technology related to Msr-blue, has been effectively used for molecular diagnostics of microbial and viral infections. This includes pathogen identification, genomic sequencing, mutation detection, DNA methylation analysis, transmission tracking, and genetic heterogeneity characterization (Ganova-Raeva & Khudyakov, 2013).

  • Marine Genetic Resources : The Marine Scientific Research (MSR) regime of the United Nations Convention on the Law of the Sea (UNCLOS) provides a legal basis for nonmonetary benefit-sharing and information dissemination regarding marine genetic resources (Yu, 2020).

  • Magneto-Optical Recording : High-density magneto-optical recording using blue lasers and center aperture detection type of MSR (CAD-MSR) media is a significant application in data storage technologies (Shinoda et al., 2000).

  • Mycotoxin Detection : The this compound system offers a low-cost, sensitive, and convenient method for nontoxic detection of mycotoxins, with impressive detection limits (Chen et al., 2020).

  • Environmental Protection and Sustainability : MSR at hydrothermal vents poses challenges to biodiversity and the scientific value of accessible sites, highlighting the need for sustainable practices and a code of conduct for MSR activities (Glowka, 2003).

  • Carrier-to-Noise Ratio in Data Storage : this compound media yields a larger carrier-to-noise ratio than conventional TbFeCo disks, especially for sub-micrometer mark lengths as small as 0.2 micrometers (Kabakoff et al., 1997).

  • Legal and Regulatory Aspects : The absence of an internationally agreed definition for MSR raises questions of marine environmental protection on the high seas (Verlaan, 2012).

  • Sustainable Development and Technology Access : MSR represents a unique opportunity for Pacific Small Island Developing States to contribute to sustainable development and access appropriate technology (Salpin et al., 2016).

Properties

IUPAC Name

4-methyl-7-methylsulfinylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3S/c1-7-5-11(12)14-10-6-8(15(2)13)3-4-9(7)10/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTHUDRVKVIXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)S(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.